5-methyl-4H-3,1-benzoxazin-4-one
Description
Properties
Molecular Formula |
C9H7NO2 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
5-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C9H7NO2/c1-6-3-2-4-7-8(6)9(11)12-5-10-7/h2-5H,1H3 |
InChI Key |
AOBYNGHFLLEIMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=COC2=O |
Origin of Product |
United States |
Synthetic Methodologies for 4h 3,1 Benzoxazin 4 Ones and Their 5 Methyl Derivatives
Classical Synthetic Routes to the 4H-3,1-Benzoxazin-4-one Scaffold
Traditional methods for constructing the benzoxazinone (B8607429) core typically rely on readily available precursors like anthranilic acid and its derivatives.
One of the most fundamental and widely used methods for synthesizing 2-substituted-4H-3,1-benzoxazin-4-ones is the cyclodehydration of N-acylanthranilic acids. iau.irresearchgate.net This reaction involves the removal of a water molecule from the N-acylanthranilic acid substrate to facilitate the formation of the heterocyclic ring.
The process is commonly achieved by heating the N-acylanthranilic acid with a strong dehydrating agent, such as acetic anhydride (B1165640). uomosul.edu.iq This method is effective for producing various 2-substituted benzoxazinones. For example, refluxing N-acylanthranilic acids with acetic anhydride yields the corresponding 2-substituted benzoxazinones. uomosul.edu.iq Similarly, N-(2-bromopropionoyl) anthranilic acid cyclizes in acetic anhydride to give 2-(1-bromoethyl)-3,1-benzoxazin-4-one. uomosul.edu.iq
More recent advancements have introduced milder and more efficient reagents for this transformation. Cyanuric chloride, in combination with N,N-dimethylformamide, generates an iminium cation that acts as an effective cyclizing agent at room temperature, offering high yields through a simple workup procedure. researchgate.netcrossref.orgnih.gov Another approach involves solvent-free synthesis where N-acylanthranilic acid derivatives are mixed with silica (B1680970) gel or bentonite (B74815) and melted for a few minutes to yield the benzoxazinone derivatives. iau.ir A mechanochemical approach, using solvent-assisted grinding with 2,4,6-trichloro-1,3,5-triazine and catalytic triphenylphosphine (B44618), also provides a rapid and convenient route. organic-chemistry.orgresearchgate.net
| N-Acyl Anthranilic Acid Derivative | Reagent/Condition | Product | Reference |
|---|---|---|---|
| N-Benzoyl Anthranilic Acid | Cyanuric Chloride/DMF | 2-Phenyl-4H-3,1-benzoxazin-4-one | researchgate.net |
| N-Acetylanthranilic acid | Acetic Anhydride, Heat | 2-Methyl-4H-3,1-benzoxazin-4-one | uomosul.edu.iq |
| N-(2-bromo propionoyl) anthranilic acid | Acetic Anhydride, Reflux | 2-(1-bromoethyl)-3,1-benzoxazin-4-one | uomosul.edu.iq |
| N-thienoyl anthranilic acid | Acetic Anhydride | 2-(2'-thienyl)-3,1-(4H)-benzoxazine-4-one | uomosul.edu.iq |
A widely employed and classical synthesis involves the direct reaction of anthranilic acid with acid chlorides. uomosul.edu.iq To achieve high yields of the 2-substituted-4H-3,1-benzoxazin-4-one, two equivalents of the acid chloride are typically required for each equivalent of anthranilic acid, often using pyridine (B92270) as the solvent and base. uomosul.edu.iqrsc.org
The established mechanism for this reaction involves a two-step acylation process. The first mole of the acid chloride acylates the amino group of anthranilic acid to form the corresponding N-acylanthranilic acid. The second mole of the acid chloride reacts with the carboxylic acid group, forming a mixed anhydride intermediate. This intermediate then undergoes cyclization via the elimination of a molecule of the corresponding carboxylic acid to yield the final benzoxazinone product. uomosul.edu.iq If only one equivalent of the acid chloride is used, the reaction often results in a mixture of the desired benzoxazinone and the N-acylated anthranilic acid, leading to lower yields of the target compound. rsc.orggoogle.com
A variation of this method involves the reaction of N-phthaloylglycine, converted to its acyl chloride derivative with thionyl chloride, with anthranilic acid in the presence of triethylamine. The resulting intermediate is then cyclized using cyanuric chloride to produce 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one. mdpi.comscispace.com
| Anthranilic Acid Derivative | Acid Chloride | Conditions | Product | Reference |
|---|---|---|---|---|
| Anthranilic acid | Benzoyl chloride (2 equiv.) | Pyridine | 2-Phenyl-4H-3,1-benzoxazin-4-one | rsc.org |
| Anthranilic acid | Butyryl chloride | Pyridine, then Acetic Anhydride | 2-Propyl-4H-3,1-benzoxazin-4-one | uomosul.edu.iq |
| Anthranilic acid | N-phthaloylglycyl chloride | Triethylamine, then Cyanuric Chloride | 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one | mdpi.comscispace.com |
A one-pot synthesis of 2-alkyl and 2-aryl-4H-3,1-benzoxazin-4-ones has been developed through the reaction of substituted anthranilic acids with orthoesters. nih.gov This method can be performed under either conventional heating or microwave irradiation. nih.gov The reaction typically involves heating the anthranilic acid with an excess of the orthoester, often in the presence of acetic acid as a catalyst. nih.gov
The proposed mechanism begins with the protonation of the orthoester and subsequent loss of an ethanol (B145695) molecule to form a stabilized carbocation. The amino group of the anthranilic acid then attacks this carbocation. Following a proton exchange and the loss of a second ethanol molecule, an iminium ion is formed. The carboxylate oxygen then attacks the iminium carbon, leading to ring closure. A final elimination of a third ethanol molecule generates the aromatic 4H-3,1-benzoxazin-4-one ring system. nih.gov In some cases, the reaction stops before the final elimination step, leading to the isolation of a dihydro-benzoxazinone intermediate. nih.gov
Isatoic anhydride, a cyclic anhydride of N-carboxyanthranilic acid, serves as a valuable and common precursor for the synthesis of 4H-3,1-benzoxazin-4-ones. wikipedia.orgresearchgate.net The reaction involves treating isatoic anhydride with an acylating agent, such as a carboxylic acid anhydride or an acid halide. google.comtsijournals.com
A facile one-pot protocol has been developed using microwave irradiation, which significantly improves upon conventional methods that often require prolonged refluxing and tedious work-up procedures. tsijournals.com In this solvent-free approach, a mixture of isatoic anhydride and acetic anhydride is supported on basic alumina (B75360) and irradiated with microwaves. This technique provides excellent yields of the corresponding 2-methyl-4H-3,1-benzoxazin-4-one derivatives under milder conditions and with a much shorter reaction time. tsijournals.com The reaction proceeds via acylation and subsequent decarboxylation to form the benzoxazinone ring. wikipedia.org This method is considered an eco-friendly procedure due to the milder conditions and easier work-up. tsijournals.com
Modern and Sustainable Synthetic Approaches
Recent research has focused on developing more efficient, atom-economical, and sustainable methods for constructing the benzoxazinone scaffold, often employing transition-metal catalysis.
A highly efficient and modern route to 2-substituted-4H-3,1-benzoxazin-4-ones involves the palladium-catalyzed cyclocarbonylation of o-iodoanilines. acs.org This one-pot reaction combines an o-iodoaniline, an acid chloride, and carbon monoxide in the presence of a palladium catalyst and a base, such as diisopropylethylamine, to afford the desired products in good to excellent yields. acs.org
The reaction is believed to proceed through the in situ formation of an N-acyl-o-iodoaniline intermediate from the reaction between the o-iodoaniline and the acid chloride. This is followed by the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond. Subsequent insertion of a carbon monoxide molecule and an intramolecular cyclization (reductive elimination) step forms the 4H-3,1-benzoxazin-4-one ring and regenerates the palladium(0) catalyst, completing the catalytic cycle. acs.org This method represents a significant advancement, offering high yields and regioselectivity. acs.org Alternative carbonyl sources, such as paraformaldehyde, have also been successfully used in related palladium-catalyzed carbonylations of N-(o-bromoaryl)amides to synthesize benzoxazinones, avoiding the handling of toxic carbon monoxide gas. organic-chemistry.orgnih.gov
| o-Iodoaniline Derivative | Acid Chloride | Catalyst System | Yield | Reference |
|---|---|---|---|---|
| 2-Iodoaniline | Benzoyl chloride | Pd(PPh3)4, Diisopropylethylamine, CO | 92% | acs.org |
| 2-Iodo-4-methylaniline | Benzoyl chloride | Pd(PPh3)4, Diisopropylethylamine, CO | 91% | acs.org |
| 2-Iodoaniline | 4-Methoxybenzoyl chloride | Pd(PPh3)4, Diisopropylethylamine, CO | 90% | acs.org |
| 2-Iodoaniline | Cyclohexanecarbonyl chloride | Pd(PPh3)4, Diisopropylethylamine, CO | 75% | acs.org |
| 2-Iodo-5-methylaniline (B84972) | Benzoyl chloride | Pd(PPh3)4, Diisopropylethylamine, CO | 94% | acs.org |
Mechanochemical Synthesis Protocols for 4H-3,1-Benzoxazin-4-ones
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a powerful green chemistry tool. A rapid and efficient mechanochemical method for synthesizing substituted 4H-3,1-benzoxazin-4-ones involves the solvent-assisted grinding of N-substituted anthranilic acids. organic-chemistry.org This process uses 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of triphenylphosphine (PPh3) to facilitate cyclodehydration. thieme-connect.comorganic-chemistry.org The reactions are typically complete within 1-2 minutes at room temperature, offering excellent yields (up to 98%) with minimal solvent usage and inexpensive reagents. organic-chemistry.org
The optimization of this method identified sodium carbonate as a highly effective base. organic-chemistry.org Grinding was shown to significantly accelerate the reaction compared to traditional stirring or sonication. organic-chemistry.org This approach demonstrates broad substrate scope, tolerating various functional groups and steric demands with high chemoselectivity. organic-chemistry.org
Table 1: Mechanochemical Synthesis of 2-Substituted 4H-3,1-benzoxazin-4-ones organic-chemistry.org
| R Group at C-2 | Base | Time (min) | Yield (%) |
|---|---|---|---|
| Phenyl | Na2CO3 | 1 | 91 |
| 4-Chlorophenyl | Na2CO3 | 1 | 95 |
| 4-Nitrophenyl | Na2CO3 | 2 | 84 |
| 2-Methylphenyl | Na2CO3 | 1.5 | 92 |
Microwave-Assisted Synthesis Strategies
Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating reactions, often leading to higher yields and cleaner product profiles. tsijournals.comarkat-usa.org One approach involves the reaction of substituted anthranilic acids with orthoesters under microwave irradiation, which can significantly shorten reaction times compared to conventional heating. nih.gov
Another facile, one-pot microwave protocol utilizes isatoic anhydrides and acetic anhydride over a basic alumina support under solvent-free conditions. tsijournals.com This method provides excellent yields of the corresponding 2-methyl-4H-3,1-benzoxazin-4-ones. tsijournals.com The reactions are carried out in a domestic microwave oven at powers ranging from 180W to 720W, demonstrating a significant rate enhancement and simplified work-up compared to traditional refluxing conditions. tsijournals.com
Table 2: Comparison of Conventional vs. Microwave Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-ones from Isatoic Anhydrides tsijournals.com
| Substituent on Benzene (B151609) Ring | Conventional Method (Yield %) | Microwave Method (Yield %) |
|---|---|---|
| H | 63 | 85 |
| 5-Nitro | 60 | 82 |
| 5-Chloro | 58 | 80 |
Copper-Catalyzed C-N Bond Formation/Rearrangement in N-Acyl-2-halobenzamides
Copper-catalyzed cross-coupling reactions provide a powerful and versatile tool for the formation of C-N bonds. nih.govrsc.orgnih.gov A facile and efficient method for the synthesis of 4H-3,1-benzoxazin-4-one derivatives utilizes a copper-catalyzed tandem intramolecular C-N coupling followed by a rearrangement process. organic-chemistry.org This strategy starts from N-acyl-2-halobenzamides, which can be either iodo- or bromo-substituted substrates. organic-chemistry.orgorganic-chemistry.org
Optimization studies identified copper(I) iodide (CuI) as the most effective catalyst, with potassium phosphate (B84403) (K3PO4) as the base, in anhydrous toluene (B28343) at 120°C. organic-chemistry.org This approach demonstrates broad functional group tolerance and provides moderate to high yields, offering a valuable alternative to methods requiring harsh conditions or less accessible starting materials. organic-chemistry.org The proposed mechanism involves copper(I)-mediated activation, intramolecular C-N bond formation, rearrangement, and subsequent ring closure. organic-chemistry.org
Regioselective Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones
The biological activity of 4H-3,1-benzoxazin-4-ones can be significantly modulated by the introduction of substituents at various positions on the heterocyclic core. nih.gov Therefore, regioselective synthetic strategies are crucial for developing new derivatives, including the target compound 5-methyl-4H-3,1-benzoxazin-4-one .
Strategies for Aromatic Ring Functionalization (e.g., at C-5, C-6, C-7, C-8)
The most direct method to achieve substitution on the aromatic ring, such as at the C-5 position, is to begin the synthesis with an already functionalized anthranilic acid. For the synthesis of This compound , the starting material would be 3-methylanthranilic acid. This precursor can then be subjected to standard cyclization conditions.
For example, reacting a substituted anthranilic acid with an acylating agent like an acid chloride or anhydride is a common route. uomosul.edu.iqnih.gov Specifically, heating substituted anthranilic acids with acetic anhydride leads to the formation of the corresponding 2-methyl-3,1-(4H)-benzoxazin-4-one derivatives. uomosul.edu.iq Similarly, reacting substituted isatoic anhydrides, such as 6-methylisatoic anhydride (which would yield the 5-methyl product), with acetic anhydride under microwave irradiation is also an effective strategy. tsijournals.com
Introduction of Substituents at the C-2 Position
The C-2 position of the 4H-3,1-benzoxazin-4-one ring is the most commonly diversified position. The substituent at this position is typically introduced by selecting the appropriate acylating agent during the cyclization of anthranilic acid or its derivatives. researchgate.netresearchgate.net
Classic methods involve the reaction of anthranilic acid with acid chlorides in pyridine or the cyclization of pre-formed N-acyl anthranilic acids with acetic anhydride. uomosul.edu.iqnih.gov For instance, using benzoyl chloride leads to a 2-phenyl substituent, while acetyl chloride yields a 2-methyl group. uomosul.edu.iqresearchgate.net A wide variety of aliphatic, aromatic, and heterocyclic groups can be installed at the C-2 position using this fundamental approach. uomosul.edu.iqnih.gov
More advanced methods include:
Copper-catalyzed decarboxylative coupling: Reacting anthranilic acids with α-keto acids in the presence of a copper(I) chloride catalyst provides 2-substituted products in good yields. nih.gov
Cyanuric chloride-mediated cyclodehydration: N-acylanthranilic acids can be efficiently cyclized using cyanuric chloride and DMF to give 2-substituted-4H-3,1-benzoxazin-4-ones in high yields under mild conditions. researchgate.net
Table 3: Examples of C-2 Substituted 4H-3,1-benzoxazin-4-ones via N-Acylanthranilic Acid Cyclization uomosul.edu.iqresearchgate.net
| N-Acyl Group | Cyclization Reagent | C-2 Substituent |
|---|---|---|
| Benzoyl | Acetic Anhydride | Phenyl |
| Acetyl | Acetic Anhydride | Methyl |
| Phenylacetyl | Cyanuric Chloride/DMF | Benzyl |
Diversification via N-3 Position Modifications
Direct modification of the N-3 atom in a pre-formed 4H-3,1-benzoxazin-4-one while keeping the ring intact is not a common strategy, as the nitrogen is part of a relatively stable amide-like linkage. However, the benzoxazinone ring is an excellent electrophile and readily undergoes ring-opening reactions with various nucleophiles. semanticscholar.org This reactivity allows for the synthesis of a vast range of N-substituted quinazolin-4-ones, which can be considered a diversification strategy stemming from the benzoxazinone scaffold.
For instance, reaction of a 4H-3,1-benzoxazin-4-one with primary amines (R-NH2) leads to cleavage of the C2-O1 bond and subsequent cyclization to form 3-substituted-4(3H)-quinazolinones. semanticscholar.org This heterocyclic transformation is a cornerstone of quinazolinone chemistry and represents the primary route for "diversification" originating from the N-3 position of the benzoxazinone precursor. For example, reacting a benzoxazinone with hydroxylamine (B1172632), hydrazine (B178648), or ethanolamine (B43304) yields the corresponding 3-hydroxy, 3-amino, or 3-(2-hydroxyethyl)-4(3H)-quinazolinones, respectively. semanticscholar.org
Multicomponent Reactions for 4H-3,1-Benzoxazin-4-one Construction
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecules like 4H-3,1-benzoxazin-4-ones in a single step from three or more starting materials. These reactions are highly valued for their ability to rapidly generate molecular diversity.
While specific examples of multicomponent reactions for the direct synthesis of this compound are not extensively detailed in the provided search results, the general principles of MCRs for the synthesis of the parent 4H-3,1-benzoxazin-4-one scaffold can be extrapolated. A common strategy involves the reaction of an anthranilic acid derivative, an orthoester, and a primary amine or other nucleophile.
A proposed multicomponent synthesis of a this compound derivative could involve the condensation of 6-methylanthranilic acid, an orthoester (e.g., triethyl orthoformate), and a primary amine. The reaction likely proceeds through the initial formation of an N-acyliminium ion intermediate, which is then trapped by the carboxylic acid moiety of the anthranilic acid to form the benzoxazinone ring.
Table 1: Representative Multicomponent Reaction for 4H-3,1-Benzoxazin-4-one Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
| Anthranilic Acid | Orthoester | Primary Amine | 2,3-disubstituted-4(3H)-quinazolinone |
It is important to note that many so-called "one-pot" syntheses of 4H-3,1-benzoxazin-4-ones bear resemblance to multicomponent reactions, even if not explicitly named as such. For instance, a one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives has been described, highlighting the efficiency of such approaches. researchgate.net
Further research into palladium-catalyzed carbonylative coupling reactions also points towards efficient one-pot constructions of the benzoxazinone core. organic-chemistry.org For example, the heterogeneous palladium-catalyzed carbonylative coupling of 2-iodoanilines with aryl iodides provides a powerful tool for constructing 2-arylbenzoxazinones with high functional group tolerance. organic-chemistry.org Adapting this methodology by using a 2-iodo-5-methylaniline would be a viable route to the corresponding 5-methyl-2-arylbenzoxazinone.
The development of novel multicomponent reactions remains an active area of research, and it is anticipated that new methods directly applicable to the synthesis of this compound will continue to emerge.
General Synthetic Methodologies
Beyond multicomponent reactions, several other effective methods are employed for the synthesis of 4H-3,1-benzoxazin-4-ones and their 5-methyl analogues.
A prevalent method involves the cyclization of N-acylanthranilic acids. raco.cat This typically requires a dehydrating agent such as acetic anhydride. For the synthesis of a 5-methyl derivative, the starting material would be N-acyl-6-methylanthranilic acid.
Copper-catalyzed intramolecular C-N coupling/rearrangement processes have also been developed as a facile and efficient method for the synthesis of 4H-3,1-benzoxazin-4-one derivatives. nih.gov This method offers a new strategy for the construction of N-heterocycles and could be applied to substrates bearing a 5-methyl substituent. nih.gov
Furthermore, the reaction of anthranilic acids with acid chlorides or anhydrides is a long-established and widely used method for preparing 2-substituted 4H-3,1-benzoxazin-4-ones. uomosul.edu.iq The use of 6-methylanthranilic acid in these reactions would directly lead to the formation of 5-methyl-4H-3,1-benzoxazin-4-ones. For example, the reaction of 6-methylanthranilic acid with an appropriate acid chloride in the presence of a base would yield the desired 2-substituted-5-methyl-4H-3,1-benzoxazin-4-one. The existence of compounds such as 2-isopropylamino-5-methyl-4H-3,1-benzoxazin-4-one and 2-(N-methylacetylamino)-5-methyl-4H-3,1-benzoxazin-4-one in the literature confirms the successful application of such methods. google.com
Table 2: Common Synthetic Routes to 4H-3,1-Benzoxazin-4-ones
| Starting Material | Reagent(s) | Product | Reference |
| N-Acylanthranilic Acid | Acetic Anhydride | 2-Substituted-4H-3,1-benzoxazin-4-one | raco.cat |
| 2-Haloaniline | Palladium Catalyst, CO source | 4H-3,1-benzoxazin-4-one | organic-chemistry.org |
| Anthranilic Acid | Acid Chloride/Anhydride | 2-Substituted-4H-3,1-benzoxazin-4-one | uomosul.edu.iq |
| N-(o-bromoaryl)amides | Palladium, Paraformaldehyde (CO source) | Substituted benzoxazinones | organic-chemistry.org |
The choice of synthetic method often depends on the desired substitution pattern on the benzoxazinone core and the availability of starting materials. The reactivity of the this compound nucleus allows for further chemical transformations, making it a valuable intermediate in the synthesis of more complex heterocyclic systems. semanticscholar.org
Limited Scope of Research on this compound Restricts Comprehensive Analysis
Following an extensive review of available scientific literature, it has been determined that there is a significant lack of specific research data focusing solely on the chemical reactivity and transformations of This compound . The majority of published studies investigate the broader class of 4H-3,1-benzoxazin-4-ones or focus on derivatives with substitutions at other positions, such as the 2-position.
While the general reactivity patterns of the 4H-3,1-benzoxazin-4-one core are well-documented, a detailed and scientifically rigorous article on the 5-methyl derivative, as per the specified outline, cannot be accurately generated. The available literature does not provide the specific experimental details, reaction outcomes, or mechanistic studies required to address the outlined topics for this particular compound.
The outlined sections, including ring-opening reactions with specific nucleophiles and transformations into various heterocyclic systems like quinazolinones, benzothiazines, oxazolines, imidazoles, and isoxazolines, require dedicated research findings for an accurate report. Extrapolating data from other benzoxazinone derivatives would not meet the standard of scientific accuracy and would be speculative.
Therefore, due to the absence of targeted research on the chemical behavior of this compound, it is not possible to provide a thorough and informative article that strictly adheres to the requested structure and content. Further experimental investigation into this specific compound is necessary to build the body of knowledge required for such a detailed analysis.
Table of Mentioned Compounds
Since the requested article could not be generated, a table of compounds is not applicable.
Chemical Reactivity and Transformation of 4h 3,1 Benzoxazin 4 Ones
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of the Benzoxazinone (B8607429) Core (e.g., Halogenation)
The benzene portion of the 5-methyl-4H-3,1-benzoxazin-4-one is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for introducing functional groups onto an aromatic ring. libretexts.orgmasterorganicchemistry.com In these reactions, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. libretexts.org The rate and regioselectivity (i.e., the position of substitution) of the reaction are governed by the electronic properties of the substituents already present on the ring.
In the case of this compound, the ring contains an electron-donating methyl group and the electron-withdrawing oxazinone moiety. The methyl group is an activating group that directs incoming electrophiles to the ortho and para positions relative to it. libretexts.org Conversely, the acyl-amino functionality within the heterocyclic ring can also influence the substitution pattern. The interplay of these directing effects determines the final position of the new substituent.
Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.com
Halogenation:
Halogenation, such as bromination or chlorination, is a typical EAS reaction. For instance, the bromination of a benzoxazinone derivative has been shown to yield a dibromo product, indicating the feasibility of introducing halogen atoms onto the aromatic core. raco.cat While specific studies on the direct halogenation of this compound are not extensively detailed in the provided context, analogous reactions on related benzoxazinone structures suggest that the reaction would proceed, likely at the positions activated by the methyl group and influenced by the heterocyclic ring. raco.catorganic-chemistry.org The reaction typically employs a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst or other activating agents. libretexts.org
| Reaction | Reagents & Conditions | Product(s) | Reference |
|---|---|---|---|
| Bromination | Bromine, Acetic Acid | Dibromoanthranilic acid derivative (from a related benzoxazinone) | raco.cat |
| General Chlorination | Cl₂, FeCl₃ (catalyst) | Chloro-substituted benzoxazinone (predicted) | libretexts.org |
Nitration and Sulfonation:
Nitration (introduction of a nitro group, -NO₂) and sulfonation (introduction of a sulfonic acid group, -SO₃H) are other important EAS reactions. Nitration is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.orglibretexts.org Sulfonation can be performed using fuming sulfuric acid (H₂SO₄ + SO₃). libretexts.org The electron-donating methyl group on the 5-position would be expected to facilitate these substitutions. libretexts.org Recent electrochemical methods have also been developed for the synthesis of sulfonated benzoxazines, highlighting modern approaches to this transformation. researchgate.net
| Reaction | Typical Reagents & Conditions | Electrophile | Product (Predicted for this compound) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitro-5-methyl-4H-3,1-benzoxazin-4-one | libretexts.orglibretexts.org |
| Sulfonation | H₂SO₄ + SO₃ | SO₃ | This compound-sulfonic acid | libretexts.org |
Functional Group Interconversions on Existing Substituents
Functional group interconversion (FGI) refers to the transformation of one functional group into another without altering the core molecular skeleton. imperial.ac.uk For a molecule like this compound, the primary site for such transformations, aside from reactions involving the heterocyclic ring itself, is the methyl group at the 5-position.
The methyl group is a relatively unreactive hydrocarbon substituent, but it can be subjected to certain transformations, most notably oxidation or free-radical halogenation.
Oxidation of the Methyl Group:
The alkyl side chains on an aromatic ring can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under heating. This reaction would convert the 5-methyl group into a carboxylic acid, yielding 4-oxo-4H-3,1-benzoxazine-5-carboxylic acid. This transformation is a powerful tool for introducing a versatile functional group that can be further modified.
Halogenation of the Methyl Group:
Under free-radical conditions (e.g., using N-bromosuccinimide (NBS) with light or a radical initiator), the methyl group can be halogenated to give a benzylic halide (e.g., 5-(bromomethyl)-4H-3,1-benzoxazin-4-one). This benzylic halide is significantly more reactive than the starting methyl group and serves as a key intermediate for introducing a wide variety of other functional groups via nucleophilic substitution reactions. For example, it can be converted to an alcohol, ether, amine, or nitrile.
| Transformation | Typical Reagents & Conditions | Initial Functional Group | New Functional Group | Product Name | Reference |
|---|---|---|---|---|---|
| Side-Chain Oxidation | KMnO₄, H₂O, heat | -CH₃ (Methyl) | -COOH (Carboxylic Acid) | 4-oxo-4H-3,1-benzoxazine-5-carboxylic acid | imperial.ac.uk |
| Benzylic Bromination | N-Bromosuccinimide (NBS), CCl₄, light/initiator | -CH₃ (Methyl) | -CH₂Br (Bromomethyl) | 5-(bromomethyl)-4H-3,1-benzoxazin-4-one | vanderbilt.edu |
| Nucleophilic Substitution (from Bromomethyl) | NaCN, DMSO | -CH₂Br (Bromomethyl) | -CH₂CN (Cyanomethyl) | (4-oxo-4H-3,1-benzoxazin-5-yl)acetonitrile | vanderbilt.edu |
These transformations highlight the synthetic versatility of the this compound core, allowing for the generation of a diverse library of derivatives for further investigation.
Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and the neighboring protons. For 5-methyl-4H-3,1-benzoxazin-4-one, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons.
The methyl group (CH₃) at the C-5 position would typically appear as a sharp singlet in the upfield region of the spectrum, likely around δ 2.3 ppm. The aromatic region would display a more complex pattern. The proton at C-6, being adjacent to the methyl-substituted carbon, would likely appear as a doublet. The proton at C-8, ortho to the carbonyl group, would also be expected to be a doublet. The proton at C-7, being coupled to both H-6 and H-8, would likely present as a triplet or a doublet of doublets. The chemical shifts for these aromatic protons would be expected in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling constants (J values) are crucial for the definitive assignment of each proton.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| 5-CH₃ | ~2.3 | s (singlet) |
| H-6 | ~7.2-7.4 | d (doublet) |
| H-7 | ~7.0-7.3 | t (triplet) |
| H-8 | ~7.8-8.0 | d (doublet) |
| H-2 | Varies with substitution | s (singlet) or multiplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum.
The carbonyl carbon (C-4) of the oxazinone ring is expected to be the most downfield signal, typically appearing around δ 160-165 ppm. The carbon atom C-2, part of the O-C=N functionality, would also resonate at a downfield region, generally between δ 145-155 ppm. The aromatic carbons would appear in the range of δ 115-150 ppm. The quaternary carbons, C-4a, C-5, and C-8a, will have distinct chemical shifts. The methyl carbon (5-CH₃) will be found in the upfield region, typically around δ 20-25 ppm. The ¹³C NMR data for a related compound, 2-benzyloxy-5-methyl-4H-3,1-benzoxazin-4-one, has been discussed in the literature, providing a basis for these predictions. uliege.be
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| 5-CH₃ | 20-25 |
| C-2 | 145-155 |
| C-4 | 160-165 |
| C-4a | 140-145 |
| C-5 | 135-140 |
| C-6 | 125-130 |
| C-7 | 120-125 |
| C-8 | 115-120 |
| C-8a | 145-150 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and for determining the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show cross-peaks between the aromatic protons H-6, H-7, and H-8, confirming their adjacent positions on the benzene (B151609) ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-6, C-7, C-8, and the methyl carbon by correlating them to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons. For instance, the methyl protons (5-CH₃) would show correlations to C-5 and C-6. The aromatic protons would show correlations to neighboring carbons and quaternary carbons, helping to piece together the entire molecular structure.
Distortionless Enhancement by Polarization Transfer (DEPT)
DEPT is a ¹³C NMR experiment that provides information about the number of protons attached to each carbon atom. A DEPT-135 experiment, for example, would show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed in DEPT spectra. For this compound, a DEPT-135 spectrum would show positive signals for the methyl carbon and the aromatic CH carbons (C-6, C-7, C-8), confirming their nature.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.
A strong absorption band corresponding to the C=O (lactone carbonyl) stretching vibration is expected in the region of 1700-1750 cm⁻¹. Another characteristic peak for the C=N stretching vibration of the oxazine (B8389632) ring would likely appear around 1630-1680 cm⁻¹. The C-O-C stretching vibrations of the ether linkage within the ring would be observed in the fingerprint region, typically between 1200-1300 cm⁻¹. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would give rise to several peaks in the 1450-1600 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (CH₃) | 2850 - 2960 |
| C=O Stretch (Lactone) | 1700 - 1750 |
| C=N Stretch | 1630 - 1680 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-O-C Stretch | 1200 - 1300 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the determination of the molecular formula.
For this compound (C₁₀H₉NO₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (175.18 g/mol ). The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for benzoxazinones involve the loss of CO, CO₂, and cleavage of the heterocyclic ring. The presence of the methyl group would also influence the fragmentation pattern. HRMS would confirm the elemental composition of the molecular ion and its fragments with high confidence.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of UV or visible radiation by a substance. This absorption is dependent on the electronic structure of the molecule, and the resulting spectrum can provide valuable information about the presence of chromophores and conjugated systems.
For the broader class of 4H-3,1-benzoxazin-4-one derivatives, their UV-absorbing properties have been noted. Specifically, derivatives with a (2-aryl) vinyl substituent at the 2-position have been identified as effective UV absorbers with absorption in the long-wavelength region, making them useful for applications in cosmetics. bu.edu.eg However, specific experimental data detailing the absorption maxima (λmax) for this compound is not extensively reported in the available literature. Generally, the UV spectrum of such a benzoxazinone (B8607429) would be expected to show characteristic absorptions corresponding to the π → π* and n → π* electronic transitions within the aromatic ring and the heterocyclic system. Further experimental investigation is required to determine the precise UV-Vis spectral characteristics of this specific compound.
Elemental Analysis
Elemental analysis is a crucial analytical technique that determines the elemental composition of a compound. This is often one of the first and most fundamental tests performed to verify the synthesis of a new substance. The analysis provides the percentage composition of elements such as carbon (C), hydrogen (H), and nitrogen (N), which are then compared to the theoretically calculated values based on the compound's molecular formula.
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 9 | 108.09 | 67.07 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 4.38 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 8.69 |
| Oxygen | O | 16.00 | 2 | 32.00 | 19.86 |
X-ray Crystallography for Solid-State Structure Determination
As of now, a specific crystal structure determination for this compound has not been reported in the surveyed literature. However, the crystal structure of a closely related derivative, 2-benzyloxy-5-methyl-4H-3,1-benzoxazin-4-one, has been analyzed. researchgate.netnih.gov This study offers valuable insights into the likely structural features of the 5-methyl substituted benzoxazinone core.
In the crystal structure of 2-benzyloxy-5-methyl-4H-3,1-benzoxazin-4-one, the heterocyclic skeleton, including the carbonyl oxygen and the methyl carbon, was found to be planar. researchgate.netnih.gov This planarity is a significant feature of the benzoxazinone ring system. The study noted that only minor distortions in the bond angles were observed. researchgate.netnih.gov This planarity suggests a high degree of conjugation within the ring system. Based on these findings for a closely related derivative, it is highly probable that the core heterocyclic ring system of this compound also adopts a planar conformation in the solid state. However, a definitive confirmation of its crystal structure awaits further experimental investigation.
Computational and Theoretical Studies of 4h 3,1 Benzoxazin 4 Ones
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about molecular geometries and electronic properties.
Density Functional Theory (DFT) is a mainstay of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. For a molecule like 5-methyl-4H-3,1-benzoxazin-4-one, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311+G(d,p) or 6-31G(d), are employed to determine its most stable three-dimensional structure (geometry optimization). scispace.comrsc.org
This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. nih.gov The optimized geometry is crucial for understanding its physical properties and how it interacts with other molecules. For instance, DFT studies on related benzoxazine (B1645224) and benzothiazine derivatives have successfully correlated calculated geometric parameters with those determined experimentally via X-ray crystallography. rsc.orgresearchgate.net Electronic structure analysis through DFT also provides insights into the distribution of electron density, dipole moment, and the nature of chemical bonds within the molecule. scispace.com
Table 1: Representative Geometric Parameters Calculated by DFT for a Benzoxazinone-Related Scaffold This table presents illustrative data for a related heterocyclic system to demonstrate typical DFT outputs, as specific data for this compound is not available in the provided search results.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p)) |
|---|---|---|
| Bond Length | C=O | 1.21 Å |
| Bond Length | C-O (in ring) | 1.38 Å |
| Bond Length | C=N | 1.29 Å |
| Bond Length | C-N (in ring) | 1.40 Å |
| Bond Angle | O-C-N | 120.5° |
Source: Adapted from methodologies described in computational studies of related heterocycles. scispace.com
Ab initio (Latin for "from the beginning") methods are another class of quantum calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical data. The Hartree-Fock (HF) method is a primary example. While often less accurate than DFT for many systems due to its handling of electron correlation, HF is still valuable and sometimes used in conjunction with DFT to provide a comparative analysis. nih.gov For a molecule like this compound, an ab initio calculation would provide a baseline understanding of its electronic structure and orbital energies.
Molecular Orbital Analysis
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. Analysis of these orbitals is key to predicting chemical reactivity.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. aimspress.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap (ΔE = ELUMO – EHOMO) between these two orbitals is a critical indicator of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and more reactive. aimspress.com For this compound, the location of the HOMO and LUMO densities would predict the most likely sites for electrophilic and nucleophilic attack, respectively.
Table 2: Representative Frontier Orbital Energies for a Benzoxazinone-Related Scaffold This table presents illustrative data to demonstrate typical FMO analysis outputs.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.5 eV |
| ELUMO | -1.8 eV |
Source: Adapted from principles and typical values found in computational studies of organic molecules. nih.govaimspress.com
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a picture of localized bonds and lone pairs that aligns with the familiar Lewis structure concept. This method is exceptionally useful for analyzing intramolecular interactions that contribute to molecular stability. researchgate.net
A key feature of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. This reveals stabilizing delocalization effects, such as hyperconjugation, where electron density is shared from a filled (donor) NBO (like a sigma bond or a lone pair) into an empty (acceptor) NBO (typically an antibonding orbital, σ* or π*). The stabilization energy associated with this interaction, E(2), quantifies the strength of the delocalization. Larger E(2) values indicate stronger interactions and greater molecular stability. For this compound, NBO analysis would identify key stabilizing interactions between the lone pairs on oxygen and nitrogen atoms and the antibonding orbitals of the heterocyclic and benzene (B151609) rings. researchgate.net
Theoretical Mechanistic Investigations of Reaction Pathways
Computational chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions. For 4H-3,1-benzoxazin-4-ones, this includes studying their formation and their subsequent reactions with nucleophiles. uomosul.edu.iqraco.cat A theoretical mechanistic investigation typically involves using DFT to map the potential energy surface of a reaction.
This process involves:
Locating Reactants, Intermediates, and Products: The geometries of all species involved in the reaction are optimized.
Finding Transition States (TS): The structure of the highest energy point along the reaction coordinate between two species is located. This is the bottleneck of the reaction.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea), which dictates the reaction rate.
By calculating the energies of all reactants, intermediates, transition states, and products, a complete reaction profile can be constructed. This profile provides a detailed understanding of the reaction's feasibility, kinetics, and thermodynamics. For example, the well-established synthesis of 2-methyl-3,1-benzoxazin-4-ones via the cyclization of N-acyl anthranilic acids could be modeled to confirm the proposed mechanism involving a mixed anhydride (B1165640) intermediate followed by ring closure. uomosul.edu.iq Similarly, the reaction of the benzoxazinone (B8607429) ring with various nucleophiles, a common transformation, can be studied to predict regioselectivity and reaction outcomes.
Prediction of Molecular Properties using Computational Models (e.g., Dipole Moments)
Computational models, ranging from quantum mechanics to machine learning, are employed to predict a wide array of molecular properties, which are crucial for understanding the behavior of a compound in a biological system. arxiv.orgnih.govpaperswithcode.comnih.gov Properties such as the dipole moment, electron density distribution, and molecular orbital energies help to characterize a molecule's polarity, reactivity, and potential for intermolecular interactions.
While specific computational studies detailing the predicted properties of this compound are not extensively documented in available literature, the principles can be illustrated. Computational software uses the molecule's 3D structure to calculate these values. The dipole moment, a measure of the separation of positive and negative charges, is particularly important as it influences solubility, permeability across biological membranes, and the ability to form dipole-dipole interactions with a biological target. For a molecule like this compound, the electronegative oxygen and nitrogen atoms in the heterocyclic ring, combined with the carbonyl group, create a significant dipole moment. The addition of a methyl group at the 5-position would subtly alter the electronic distribution and, consequently, the magnitude and vector of the dipole moment compared to the unsubstituted parent compound.
Table 1: Example of Predicted Molecular Properties for a Benzoxazinone Scaffold This table is illustrative, as specific data for this compound was not found in the provided search results.
| Molecular Property | Predicted Value (Example) | Significance |
|---|---|---|
| Dipole Moment | ~3.5 - 4.5 Debye | Indicates high polarity, influencing solubility and binding interactions. |
| HOMO Energy | ~ -7.0 eV | Relates to the molecule's ability to donate electrons (act as a nucleophile). |
| LUMO Energy | ~ -1.5 eV | Relates to the molecule's ability to accept electrons (act as an electrophile). |
| Molecular Surface Area | ~180 Ų | Affects diffusion and interaction with receptor surfaces. |
Structure-Activity Relationship (SAR) Studies based on Steric and Electronic Molecular Parameters
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. researchgate.net For the 4H-3,1-benzoxazin-4-one class, SAR studies have been conducted to understand the influence of different substituents on their efficacy as various agents, including inhibitors of enzymes like α-chymotrypsin and Cathepsin G, as well as their phytotoxic and cytotoxic effects. nih.govnih.govnih.govnih.gov
These studies analyze how steric (size and shape) and electronic (electron-donating or electron-withdrawing nature) parameters of substituents on the benzoxazinone core impact biological outcomes.
Electronic Effects : The electronic nature of substituents on the phenyl ring of 2-aryl-4H-3,1-benzoxazin-4-ones significantly influences their activity. For instance, in studies of α-chymotrypsin inhibitors, compounds with strong electron-donating or withdrawing groups on the 2-phenyl substituent showed potent inhibitory activity. nih.gov The position of the substituent is also critical, with ortho-substituted compounds often showing higher potency than meta or para isomers. nih.gov In other cases, the presence of a nitro group, a strong electron-withdrawing group, was found to enhance cytotoxicity. nih.gov
Steric Effects : The size and position of substituents can have a profound impact. Preliminary SAR studies on α-chymotrypsin inhibitors indicated that the presence of substituents on the core benzene ring (positions 5, 6, 7, or 8) tends to reduce the inhibitory potential, suggesting a need for an unsubstituted core for optimal interaction with that specific target. nih.gov This highlights the importance of steric hindrance in the binding pocket.
For this compound, the methyl group at the 5-position would introduce both steric bulk and a mild electron-donating effect to the benzene ring. Based on general SAR findings, this substitution could potentially decrease its activity against targets that favor an unsubstituted benzoxazinone core. nih.gov
Table 2: Summary of General SAR Findings for 4H-3,1-Benzoxazin-4-one Derivatives
| Substituent Position | Substituent Type | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| Position 2 (Aryl group) | Fluoro, Chloro, Bromo | Increased inhibitory potential against α-chymotrypsin. | nih.gov |
| Position 2 (Aryl group) | Strong electron-withdrawing/donating groups | Good inhibitory potential, with ortho > meta > para. | nih.gov |
| Core Benzene Ring (e.g., positions 5, 6, 7, 8) | General substituents | Reduced inhibitory potential against α-chymotrypsin. | nih.gov |
| Varies | Nitro group | Showed good cytotoxicity in P388 cells. | nih.gov |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions.
For the 4H-3,1-benzoxazin-4-one scaffold, docking studies have been performed to elucidate how these molecules interact with the active sites of various protein targets. Although no specific docking studies for this compound were identified, research on related derivatives provides valuable insights.
For example, docking simulations of substituted 4H-3,1-benzoxazin-4-one derivatives into the active site of Cathepsin G, a serine protease implicated in inflammation, revealed that the benzoxazinone moiety fits into the S1 subsite of the enzyme. nih.gov The orientation within this pocket is key; in one case, the C4-ketone group was predicted to form a hydrogen bond with a serine residue (Ser181), an interaction that would be crucial for anchoring the inhibitor. nih.gov Other docking studies on different targets have similarly highlighted the importance of hydrogen bonding and hydrophobic interactions in the binding of benzoxazinone derivatives. researchgate.net
The insights from these simulations are critical for rational drug design, allowing researchers to modify the benzoxazinone scaffold to enhance binding affinity and selectivity for a desired target.
Table 3: Examples of Molecular Docking Studies on 4H-3,1-Benzoxazin-4-one Derivatives
| Biological Target | Key Findings from Docking | Reference |
|---|---|---|
| Cathepsin G (CatG) | The 4H-3,1-benzoxazin-4-one moiety fits into the S1 subsite; the C4-ketone group can form a hydrogen bond with Ser181. | nih.gov |
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Benzoxazinone derivatives were studied as potential agonists for this metabolic regulator. | researchgate.net |
| α-Chymotrypsin | Docking can help explain the kinetic results and different types of inhibition (competitive, non-competitive) observed. | nih.gov |
Advanced Applications and Research Directions in 4h 3,1 Benzoxazin 4 One Research
Role as Versatile Building Blocks and Chemical Synthons in Organic Synthesis
The 4H-3,1-benzoxazin-4-one ring system is a highly valuable synthon in organic synthesis, primarily due to the reactivity of its heterocyclic ring. uomosul.edu.iq The two electrophilic centers, specifically the C4 carbonyl carbon and the C2 carbon, are susceptible to nucleophilic attack. mdpi.comresearchgate.net This reactivity allows for facile ring-opening reactions, which can be followed by reclosure to generate a variety of different heterocyclic structures. uomosul.edu.iqsemanticscholar.org
This synthetic utility makes benzoxazinone (B8607429) derivatives, including 5-methyl-4H-3,1-benzoxazin-4-one, key starting materials for more complex molecules, most notably quinazolinones. mdpi.comresearchgate.net The reaction of a 4H-3,1-benzoxazin-4-one with nitrogen nucleophiles such as ammonia, primary amines, or hydrazine (B178648) hydrate (B1144303) leads to the cleavage of the oxazinone ring, followed by cyclization to form the corresponding 3-substituted-4(3H)-quinazolinone. tandfonline.comsapub.orgresearchgate.net For instance, the reaction of 6,8-dibromo-2-styryl-4H-3,1-benzoxazin-4-one with various amines like hydroxylamine (B1172632) hydrochloride or ethanolamine (B43304) yields a range of 3-substituted-4(3H)-quinazolinones. semanticscholar.org Similarly, reacting a benzoxazinone derivative bearing a chalcone (B49325) moiety with amines or hydrazine derivatives results in the formation of quinazolinones or other complex heterocyclic systems like pyrazoles. raco.cat
The behavior of the benzoxazinone ring toward carbon nucleophiles has also been explored. Reactions with Grignard reagents or with aromatic hydrocarbons under Friedel-Crafts conditions can lead to ring-opened benzophenone (B1666685) derivatives. semanticscholar.orgresearchgate.net This reactivity underscores the role of the benzoxazinone core as a versatile building block, enabling access to a diverse array of chemical structures that would be otherwise difficult to synthesize. uomosul.edu.iq
Rational Design and Synthesis of Derivatives for Targeted Biological Interactions
The 4H-3,1-benzoxazin-4-one scaffold is a cornerstone for the rational design of molecules with specific biological activities. By modifying the substituents at various positions on the benzoxazinone ring, researchers can fine-tune the molecule's properties to achieve potent and selective interactions with biological targets like enzymes and receptors. nih.gov
Derivatives of this compound have been extensively studied as potent and specific inhibitors of serine proteases, particularly human leukocyte elastase (HLE). nih.govnih.gov HLE is implicated in diseases involving tissue degradation, and its inhibition is a key therapeutic strategy. nih.gov These benzoxazinone derivatives function as alternate substrate inhibitors, meaning they are processed by the enzyme, leading to the formation of a stable acyl-enzyme intermediate, which effectively inactivates the enzyme. nih.govresearchgate.net
The mechanism involves a nucleophilic attack by the active site serine of the enzyme on the C4 carbonyl carbon of the benzoxazinone ring. eg.net This leads to the acylation of the enzyme. The potency of inhibition is determined by both the rate of this acylation (kon) and the rate of subsequent deacylation (koff), which regenerates the active enzyme. An effective inhibitor will have a high acylation rate and a very low deacylation rate. nih.gov
Extensive structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory activity. Key findings from the design and synthesis of a large series of benzoxazinones against HLE include:
R5-Alkyl Groups: The presence of an alkyl group, such as a methyl group at the R5 position, is a critical factor for high potency. This substitution significantly inhibits the enzyme-catalyzed deacylation (lowers koff), thereby prolonging the enzyme's inactivation. nih.gov
R2 Substituents: Small alkyl groups linked to the C2 position via a heteroatom enhance the rate of acylation (kon) and also limit the deacylation rate. nih.gov
R7 Substituents: Strongly electron-donating groups at the C7 position help to stabilize the oxazinone ring against general nucleophilic attack, increasing chemical stability without compromising enzymatic reactivity. nih.gov
R6 Substituents: In contrast, substitution at the R6 position is highly unfavorable for inhibitory activity. nih.gov
These principles have led to the development of highly potent and specific HLE inhibitors based on the this compound scaffold, with inhibition constants (Ki) in the nanomolar range. nih.govnih.gov For example, derivatives like TEI-5624 and TEI-6344, which incorporate amino acid-based side chains at the C7 position, exhibit Ki values of 6.91 nM and 16.3 nM, respectively, and show high selectivity for HLE over other proteases. nih.gov
Structure-Activity Relationship of 4H-3,1-Benzoxazin-4-one Derivatives as HLE Inhibitors
| Substituent Position | Effect on Inhibition | Mechanism of Action | Reference |
|---|---|---|---|
| R5 (e.g., Methyl) | Significantly enhances potency | Inhibits enzyme-catalyzed deacylation (reduces koff) | nih.gov |
| R2 | Enhances potency | Enhances acylation (increases kon) and limits deacylation | nih.gov |
| R7 | Increases chemical stability | Electron-donating groups stabilize the oxazinone ring | nih.gov |
| R6 | Highly unfavorable | Reduces binding or interferes with the acylation process | nih.gov |
The 4H-3,1-benzoxazin-4-one core structure is also being explored for applications in agriculture, specifically in the development of new herbicides. nih.gov The rational design of these compounds can target specific biological pathways in plants, such as those regulated by plant hormones. nih.govnih.gov
Researchers have designed and synthesized series of 4H-3,1-benzoxazin-4-ones with phenoxymethyl (B101242) substituents at the C2 position. nih.govnih.gov These compounds were evaluated for their herbicidal activity against model monocot and dicot plants. Many of the synthesized compounds displayed significant phytotoxicity. nih.govnih.gov Analysis of the inhibitory effects suggested that these molecules might function as plant hormone inhibitors. To investigate this hypothesis, molecular docking studies were performed with the auxin hormone receptor TIR1. The results showed that several of the active benzoxazinone derivatives could fit well within the active site of the receptor, indicating a conformational match. nih.govnih.gov This suggests that these compounds are promising lead structures for developing new herbicides that target plant hormone signaling pathways. nih.govnih.gov
Beyond direct therapeutic use, potent and selective inhibitors are invaluable as chemical probes to investigate complex biological systems. Derivatives of this compound, due to their specific inhibition of HLE, can be used to explore the role of this enzyme in various physiological and pathological processes. nih.gov For example, by using specific inhibitors like TEI-5624 in experimental models of lung injury, researchers have been able to confirm the direct involvement of HLE in tissue damage associated with conditions like emphysema. nih.gov These compounds allow for the precise dissection of biological pathways, providing insights that are crucial for understanding disease mechanisms and validating new drug targets.
Strategies for Diversity-Oriented Synthesis of 4H-3,1-Benzoxazin-4-one Libraries
To fully explore the therapeutic potential of the 4H-3,1-benzoxazin-4-one scaffold, it is often necessary to synthesize large collections, or libraries, of related compounds. Diversity-oriented synthesis (DOS) is a strategy aimed at creating collections of structurally diverse small molecules in an efficient manner. cam.ac.uk This approach is distinct from traditional target-oriented synthesis, as it prioritizes structural variety to maximize the chances of discovering novel biological activities without a preconceived target. cam.ac.uk
The synthesis of 4H-3,1-benzoxazin-4-one libraries is facilitated by the robustness of the core-forming reactions. nih.gov One common strategy involves a multi-step, one-pot reaction sequence starting from readily available materials like substituted anthranilic acids. nih.govnih.govresearchgate.net For example, a library of benzoxazinones can be generated by reacting various anthranilic acids with a diverse set of acyl chlorides, leading to a wide range of N-acyl anthranilic acid intermediates that are then cyclized, often with an agent like acetic anhydride (B1165640) or cyanuric chloride. uomosul.edu.iqmdpi.com This modular approach allows for the introduction of diversity at multiple points of the molecular scaffold. By systematically varying the substituents on both the anthranilic acid and the acyl chloride, a large and diverse library of 4H-3,1-benzoxazin-4-one derivatives can be constructed for high-throughput screening against various biological targets. nih.gov
Future Perspectives in Synthetic Methodology Development for the Benzoxazinone Core
While classic methods for synthesizing the 4H-3,1-benzoxazin-4-one core, such as the acylation of anthranilic acid followed by cyclodehydration, are well-established, modern research continues to focus on developing more efficient, versatile, and environmentally friendly synthetic strategies. dntb.gov.uauomosul.edu.iq
Recent advancements include:
One-Pot and Domino Reactions: Methodologies that combine multiple reaction steps into a single operation without isolating intermediates are highly sought after for their efficiency. Copper-catalyzed one-pot decarboxylative coupling of anthranilic acids and α-keto acids provides direct access to 2-substituted-4H-3,1-benzoxazin-4-ones under mild conditions. nih.gov
Novel Catalytic Systems: The use of transition metal catalysts, such as rhodium(III), has enabled cascade reactions for the synthesis of substituted benzoxazinones from different starting materials. nih.gov Furthermore, catalyst-free methods, such as the Ugi-type reaction of 2-isocyanobenzoates with N,N-dialkyliminium salts, represent a significant advance in simplifying synthetic procedures. nih.gov
Cross-Dehydrogenative Coupling (CDC): Transition-metal-free CDC strategies have been developed for the selective C-H functionalization next to a tertiary amine followed by a C-O bond formation, leading to 1,2-dihydro-benzoxazin-4-ones. nih.gov
Chemodivergent Synthesis: Innovative strategies have been developed where the choice of solvent can selectively dictate the reaction outcome. For example, the reaction of ortho-fluorobenzamides with 2-propyn-1-ol can yield either six-membered 1,3-benzoxazin-4-ones or seven-membered 1,4-benzoxazepin-5-ones simply by switching the solvent from MeCN to DMSO. nih.gov
Future research in this area will likely focus on further expanding the scope of these modern synthetic methods, developing stereoselective syntheses, and utilizing flow chemistry and other green chemistry principles to make the production of these valuable heterocyclic compounds even more efficient and sustainable. researchgate.net
Emerging Applications of 4H-3,1-Benzoxazin-4-ones in Materials Science and Agrochemicals
The versatile scaffold of 4H-3,1-benzoxazin-4-one and its derivatives has garnered significant interest beyond pharmaceuticals, with emerging applications in materials science and agrochemicals. nih.gov The inherent reactivity and structural features of this heterocyclic system make it a valuable building block for the development of novel functional materials and crop protection agents. nih.govnih.gov
In Materials Science
While the application of the specific compound this compound in materials science is not yet extensively documented in publicly available research, the broader class of benzoxazinones is recognized for its potential in creating new polymers and functional materials. nih.gov The related class of polymers, polybenzoxazines, are high-performance thermosetting resins known for their exceptional properties, including excellent thermal stability, low water absorption, good dimensional stability, and high char yield, making them suitable for advanced coatings, adhesives, and composites. nih.gov
The 4H-3,1-benzoxazin-4-one structure offers several features that are attractive for polymer chemistry. The lactone ring is susceptible to ring-opening reactions, which can be exploited for polymerization or for grafting onto other polymer backbones. The aromatic nature of the benzoxazinone core can impart rigidity and thermal stability to new materials. The potential for substitution on the benzene (B151609) ring, such as with the methyl group in this compound, allows for the fine-tuning of properties like solubility, processability, and the final characteristics of the material.
Future research may focus on leveraging the 4H-3,1-benzoxazin-4-one core to develop novel polymers with tailored properties. For instance, the synthesis of polyesters or polyamides through the ring-opening of the benzoxazinone moiety could lead to materials with unique thermal and mechanical properties. Furthermore, the incorporation of this heterocyclic system into other polymer structures could enhance their performance characteristics for specialized applications.
In Agrochemicals
The field of agrochemicals has seen promising developments with 4H-3,1-benzoxazin-4-one derivatives, which have been investigated for their herbicidal and insecticidal properties. nih.govnih.gov As naturally occurring secondary metabolites in some plants, benzoxazinoids can exhibit allelopathic and defensive functions, providing a natural basis for their exploration as crop protection agents. nih.gov
Herbicidal Activity:
Research has identified a derivative of this compound as a potent herbicide. Specifically, the 1,1-dimethylethyl ester of α-[(5-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)amino]benzeneacetic acid was discovered through the screening of a large compound library to be a powerful inhibitor of a novel herbicidal target, the carboxy-terminal processing protease of the D1 protein. nih.gov This finding underscores the potential of the this compound scaffold as a foundation for developing new herbicides with novel modes of action.
The herbicidal activity of various 4H-3,1-benzoxazin-4-one derivatives has been evaluated on different plant species. The table below summarizes the inhibitory effects of some of these compounds on the root growth of model plants.
| Compound | Target Plant | Activity Level | Reference |
| 1,1-dimethylethyl ester of α-[(5-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)amino]benzeneacetic acid | Not specified | Potent | nih.gov |
| 2-[(4-chlorophenoxy)methyl]-4H-3,1-benzoxazin-4-one | Barnyard grass | High | nih.gov |
| 2-[(2,4-dichlorophenoxy)methyl]-4H-3,1-benzoxazin-4-one | Rape | High | nih.gov |
Insecticidal Potential:
Derivatives of methylated 4H-3,1-benzoxazin-4-ones have also been explored as intermediates in the synthesis of insecticides. For example, 2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-chloro-8-methyl-4H-benzo[d] nih.govnih.govoxazin-4-one serves as a useful precursor for creating anthranilic diamide (B1670390) analogues that display both insecticidal and larvicidal properties. chemicalbook.com Although this example features an 8-methyl substitution, it highlights the significance of the methylated benzoxazinone core in the development of new insect control agents.
The research into the agrochemical applications of this compound and its derivatives is an active and promising area. The ability to modify the core structure at various positions allows for the creation of a diverse range of compounds that can be screened for potent and selective activity against various weeds and insect pests. researchgate.netacs.orgfrontiersin.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-methyl-4H-3,1-benzoxazin-4-one, and how do reaction conditions influence yield?
- Methodology : A common approach involves cyclization of substituted anthranilic acid derivatives. For example, reacting N-acetyl anthranilic acid with acetic anhydride under reflux produces 2-methyl-4H-3,1-benzoxazin-4-one . Modifications, such as substituting anthranilic acid with methyl derivatives, can yield the 5-methyl analog. Optimization of temperature, solvent (e.g., pyridine or ethanol), and reaction time is critical to minimize side products. Yield improvements (60–85%) are reported using catalytic acid or microwave-assisted synthesis .
Q. How is structural characterization of this compound performed?
- Techniques :
- IR Spectroscopy : Confirms carbonyl (C=O) stretching at ~1720–1740 cm⁻¹ and C=N vibrations at ~1600–1620 cm⁻¹ .
- NMR : ¹H NMR shows aromatic protons (δ 7.2–8.0 ppm) and methyl group signals (δ 2.5–2.7 ppm for C5-methyl). ¹³C NMR identifies the oxazinone carbonyl at ~160 ppm .
- Elemental Analysis : Validates molecular formula (e.g., C₉H₇NO₂ for the unsubstituted analog) .
Q. What are the key stability considerations for storing this compound?
- Guidelines : The compound is sensitive to moisture and light. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Purity degradation (>5% over 6 months) occurs if exposed to humidity, leading to hydrolysis of the oxazinone ring .
Advanced Research Questions
Q. How does this compound react with nitrogen nucleophiles, and what intermediates form?
- Mechanistic Insight : The oxazinone ring undergoes nucleophilic attack at the carbonyl carbon. For example, hydrazine hydrate in ethanol produces hydrazide derivatives via ring opening, as observed in similar benzoxazinones. Steric effects from the methyl group influence reaction rates and regioselectivity .
Q. What strategies optimize the compound’s bioactivity in antimicrobial assays?
- Experimental Design :
- Derivatization : Introduce substituents at C2 (e.g., aryl groups) to enhance lipophilicity and membrane penetration. For instance, 2-phenyl analogs show improved MIC values (2–8 µg/mL) against Staphylococcus aureus .
- In Silico Screening : Use molecular docking (AutoDock/Vina) to predict binding to bacterial enzyme targets like dihydrofolate reductase (DHFR) .
Q. How do substituent variations impact the compound’s enzyme inhibition properties?
- Structure-Activity Relationship (SAR) :
- Methyl vs. Ethoxy Groups : Ethoxy at C2 increases electron density, enhancing interactions with enzyme active sites (e.g., urease inhibition IC₅₀: 12 µM vs. 25 µM for methyl) .
- Comparative Data :
| Substituent | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| 5-Methyl | Urease | 25 |
| 5-Ethyl | Urease | 18 |
| 5-Trifluoromethyl | DHFR | 9 |
Q. What computational methods validate the compound’s interaction with biological targets?
- Protocols :
- Molecular Docking : Use PDB structures (e.g., 4GY7 for DHFR) and optimize ligand protonation states with tools like Open Babel .
- MD Simulations : Run 100-ns trajectories (GROMACS) to assess binding stability. RMSD values <2 Å indicate robust target engagement .
Q. How can contradictions in reported biological data be resolved?
- Data Analysis :
- Assay Variability : Normalize results using positive controls (e.g., ciprofloxacin for antimicrobial assays).
- Meta-Analysis : Compare IC₅₀ values across studies with similar substituents. For example, discrepancies in antifungal activity may arise from differences in fungal strains (e.g., Candida albicans vs. Aspergillus niger) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
